molecular formula C8H14ClNO B079544 1-(Chloroacetyl)-2-methylpiperidine CAS No. 4593-18-4

1-(Chloroacetyl)-2-methylpiperidine

Cat. No.: B079544
CAS No.: 4593-18-4
M. Wt: 175.65 g/mol
InChI Key: WCZCFIKPRBDVOM-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that contain a six-membered ring with five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the piperidine ring and a methyl group at the second position of the ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(Chloroacetyl)-2-methylpiperidine can be achieved through several methods. One common method involves the reaction of 2-methylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and higher yields. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(Chloroacetyl)-2-methylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the chloroacetyl group can lead to the formation of primary amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-2-methylpiperidine involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can alter the function of the target molecule and disrupt biological pathways .

Comparison with Similar Compounds

1-(Chloroacetyl)-2-methylpiperidine can be compared with other similar compounds such as:

The presence of both the chloroacetyl and methyl groups in this compound makes it unique and versatile for various applications.

Conclusion

This compound is a valuable compound in the field of chemistry and scientific research. Its unique structure allows it to participate in a variety of chemical reactions and makes it useful in the synthesis of complex molecules. Its applications in biology, medicine, and industry further highlight its importance as a versatile chemical intermediate.

Properties

IUPAC Name

2-chloro-1-(2-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-7-4-2-3-5-10(7)8(11)6-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZCFIKPRBDVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963462
Record name 2-Chloro-1-(2-methylpiperidin-1-yl)ethan-1-one
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Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4593-18-4
Record name 2-Chloro-1-(2-methyl-1-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4593-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(Chloroacetyl)-2-methylpiperidine
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Record name 2-Chloro-1-(2-methylpiperidin-1-yl)ethan-1-one
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Record name 1-(chloroacetyl)-2-methylpiperidine
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